Mevalonolactone

Vue d'ensemble

Description

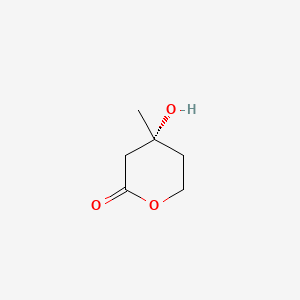

®-4-Hydroxy-4-methyltetrahydro-2H-pyran-2-one is an organic compound with a unique structure that includes a tetrahydropyran ring. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. Its structure consists of a hydroxyl group and a methyl group attached to a tetrahydropyran ring, making it an interesting subject for scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Hydroxy-4-methyltetrahydro-2H-pyran-2-one can be achieved through several methods. One common approach involves the use of starting materials such as dihydropyran and appropriate reagents to introduce the hydroxyl and methyl groups. The reaction conditions typically include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of ®-4-Hydroxy-4-methyltetrahydro-2H-pyran-2-one may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Analyse Des Réactions Chimiques

Types of Reactions

®-4-Hydroxy-4-methyltetrahydro-2H-pyran-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, and various substituted derivatives of the original compound. These products can be further utilized in different chemical processes or as intermediates in the synthesis of more complex molecules.

Applications De Recherche Scientifique

Dermatological Applications

Improvement of Epidermal Barrier Function

Recent studies have highlighted the role of mevalonolactone in enhancing the barrier function of the skin. A significant study published in Skin Research and Technology demonstrated that MVL promotes the expression of ATP-binding cassette transporter A12 (ABCA12) in epidermal keratinocytes. This transporter is crucial for lipid transport to lamellar granules, which are essential for maintaining skin hydration and barrier integrity .

- Key Findings :

Mechanism of Action

The mechanism through which MVL exerts its effects involves the activation of peroxisome proliferator-activated receptor beta/delta (PPAR β/δ), which in turn promotes fatty acid synthesis and transport within the epidermis. The study indicated that MVL treatment resulted in elevated levels of myristic acid, palmitic acid, and palmitoleic acid, all of which are vital for skin health .

Biotechnological Applications

Synthesis and Production

This compound serves as a platform molecule in various biotechnological processes. The Agile BioFoundry Consortium has been exploring methods to synthesize MVL using engineered microorganisms. This approach aims to develop sustainable production methods for biofuels and bioproducts .

- Production Insights :

Flavoring and Aroma Applications

Food Science Utilization

In food science, this compound is recognized for its role in flavor profiles, particularly as a compound contributing to the aroma of certain fruits and vegetables. Research has indicated that MVL can be produced during the bioconversion of fatty acids, leading to its potential use as a natural flavoring agent .

Data Summary Table

Mécanisme D'action

The mechanism of action of ®-4-Hydroxy-4-methyltetrahydro-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to ®-4-Hydroxy-4-methyltetrahydro-2H-pyran-2-one include other tetrahydropyran derivatives with different substituents. Examples include:

- 4-Hydroxy-4-methyltetrahydro-2H-pyran-2-one

- 4-Methyltetrahydro-2H-pyran-2-one

- 4-Hydroxy-2H-pyran-2-one

Uniqueness

What sets ®-4-Hydroxy-4-methyltetrahydro-2H-pyran-2-one apart from these similar compounds is its specific stereochemistry and the presence of both hydroxyl and methyl groups. This unique combination of features contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Activité Biologique

Mevalonolactone (MVL) is a significant compound derived from the mevalonate pathway, which plays a crucial role in various biological processes, including cholesterol synthesis and cell proliferation. This article delves into the biological activity of MVL, highlighting its effects on cellular functions, potential therapeutic applications, and relevant case studies.

Overview of this compound

This compound is a lactone form of mevalonic acid (MVA), an intermediate in the biosynthesis of cholesterol and other isoprenoids. The conversion of MVA to MVL occurs through dehydration, and MVL can revert to MVA upon contact with water. This compound is essential in various metabolic pathways and has garnered attention for its biological activities.

Biological Functions

1. Cell Proliferation and Growth

Recent studies have shown that MVL significantly influences cell proliferation. The mevalonate pathway, where MVL is involved, coordinates energy input and cell growth. Inhibition of this pathway has been linked to reduced proliferation in colon cancer cell lines. For instance, the application of lovastatin, a known inhibitor of the mevalonate pathway, resulted in decreased glucose uptake and cell proliferation, which could be reversed by adding MVA back to the culture medium .

2. Nutrient Uptake

MVL has been shown to enhance nutrient uptake in cells. It promotes glucose and amino acid uptake, which are vital for supporting energy-intensive processes like cell division. Transcriptomic analyses indicated that MVL activates multiple signaling pathways associated with these functions .

3. Skin Barrier Function

A study demonstrated that MVL improves epidermal barrier function by promoting fatty acid uptake in keratinocytes. In a 3D human epidermis model, MVL application led to increased fatty acid transport to lamellar granules, enhancing skin barrier integrity . This effect suggests potential therapeutic uses for skin conditions characterized by barrier dysfunction.

Table 1: Summary of Biological Activities of this compound

Case Studies

Case Study 1: Mevalonate Kinase Deficiency

A notable case involved a 14-month-old girl diagnosed with Mevalonate Kinase Deficiency (MKD), a rare metabolic disorder linked to disruptions in the mevalonate pathway. The patient exhibited recurrent febrile episodes and gross motor delays. Genetic testing confirmed mutations in the mevalonate kinase gene. This case underscores the importance of mevalonate metabolism in pediatric health and highlights the therapeutic potential of targeting this pathway .

Case Study 2: Epidermal Barrier Repair

In another study focusing on skin health, MVL was applied to a 3D human epidermis model to assess its effects on barrier function. Results indicated that MVL not only improved lipid uptake but also enhanced overall skin barrier integrity, suggesting its utility in treating dermatological conditions characterized by impaired barrier function .

Propriétés

IUPAC Name |

(4R)-4-hydroxy-4-methyloxan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-6(8)2-3-9-5(7)4-6/h8H,2-4H2,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYVXNLLUYHCIIH-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCOC(=O)C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCOC(=O)C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19115-49-2 | |

| Record name | Mevalonolactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019115492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MEVALONOLACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/661X270Z3L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.